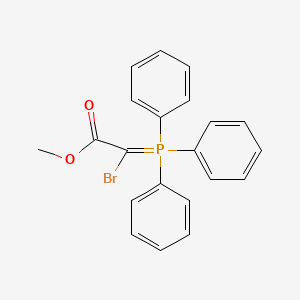

Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester

CAS No.: 13504-77-3

Cat. No.: VC17475762

Molecular Formula: C21H18BrO2P

Molecular Weight: 413.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13504-77-3 |

|---|---|

| Molecular Formula | C21H18BrO2P |

| Molecular Weight | 413.2 g/mol |

| IUPAC Name | methyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate |

| Standard InChI | InChI=1S/C21H18BrO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |

| Standard InChI Key | OHTLVGBGUQAOJZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |

Introduction

Structural and Chemical Properties

The compound’s structure features a triphenylphosphoranylidene group bonded to a bromo-substituted acetate ester. The presence of bromine introduces electronic effects that modulate the reactivity of the phosphoranylidene ylide, a key intermediate in Wittig-type reactions .

Molecular Characteristics

-

Molecular Formula: Hypothetically derived as (based on methyl (triphenylphosphoranylidene)acetate [CHOP] with bromine substitution).

-

Molecular Weight: ~414.25 g/mol (calculated by adding bromine’s atomic mass to the base compound’s 334.35 g/mol ).

-

Key Functional Groups:

-

Triphenylphosphoranylidene (electron-deficient ylide).

-

Bromoacetate ester (electron-withdrawing bromine atom).

-

Physical Properties (Inferred from Analogs)

The bromine atom likely enhances the compound’s polarity compared to non-halogenated analogs, affecting its crystallization behavior and solubility .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is hypothesized to form via bromination of methyl (triphenylphosphoranylidene)acetate or through a modified Wittig reagent preparation:

Hypothetical Route:

-

Bromination of Precursor:

-

Isolation and Purification:

Reaction Suitability

-

Wittig Olefination: Reacts with aldehydes to form β-bromo-α,β-unsaturated esters, enabling access to halogenated alkenes .

Example: -

Pyrazole Synthesis: Potential use in cycloadditions with diazo compounds, analogous to non-brominated analogs .

Applications in Organic Synthesis

Halogenated Alkene Preparation

The bromo-substituted ylide facilitates the synthesis of bromoalkenes, which serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) . For instance:

-

Palladium-Catalyzed Coupling: Bromoalkenes derived from this reagent undergo Suzuki reactions with arylboronic acids to form biaryl systems.

Heterocycle Construction

Reaction with methyl diazoacetate in the presence of triethylamine may yield bromo-substituted pyrazoles, expanding access to pharmacologically relevant heterocycles .

Comparative Analysis with Non-Brominated Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume